molecular formula C20H14N2O4S B609659 NSC-45576 CAS No. 1414586-62-1

NSC-45576

Cat. No.: B609659
CAS No.: 1414586-62-1
M. Wt: 378.4
InChI Key: COUYJSSQPKTVIQ-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC-45576 is a valuable small molecule tool compound for biochemical and pharmacological research, with characterized activity in multiple pathways. It functions as a cell-permeable antagonist of exchange proteins directly activated by cAMP (Epac) . In studies investigating airway smooth muscle relaxation, this compound was utilized to elucidate the specific role of the Epac signaling pathway downstream of cAMP, helping to establish that dopamine D1 receptor-mediated relaxation occurs primarily through cAMP-dependent protein kinase (PKA) rather than Epac . Furthermore, this compound has been identified as an effective inhibitor of the PhoP response regulator in Salmonella enterica , a key component of the bacterial PhoQ/PhoP two-component system which regulates virulence functions . Comprehensive pharmacophore modeling and molecular docking studies suggest that this compound binds to the α5-helix of PhoP, altering its conformation and interfering with its ability to bind DNA, thereby disrupting the expression of genes essential for bacterial virulence . This compound was also identified in a virtual screening campaign as an inhibitor of the XendoU family of endoribonucleases, which are implicated in human pathologies such as cancer and in the replication of coronaviruses . This compound serves as a critical pharmacological probe for dissecting complex cellular signaling pathways and host-pathogen interactions, offering significant utility in basic research targeting cAMP signaling, bacterial virulence, and RNA-processing enzymes.

Properties

CAS No.

1414586-62-1

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4

IUPAC Name

(E)-5-((2-Hydroxynaphthalen-1-yl)diazenyl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C20H14N2O4S/c23-19-11-8-13-4-1-2-6-17(13)20(19)22-21-18-7-3-5-14-12-15(27(24,25)26)9-10-16(14)18/h1-12,23H,(H,24,25,26)/b22-21+

InChI Key

COUYJSSQPKTVIQ-QURGRASLSA-N

SMILES

O=S(C1=CC=C2C(/N=N/C3=C4C=CC=CC4=CC=C3O)=CC=CC2=C1)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC45576;  NSC 45576;  NSC-45576

Origin of Product

United States

Chemical Synthesis and Analog Development of Nsc 45576

Reported Synthesis Pathways and Methodologies for NSC-45576

Design and Synthetic Strategies for this compound Analogs and Derivatives

Detailed design and synthetic strategies specifically for analogs and derivatives of this compound are not extensively described in the provided search results. Generally, the design of analogs is guided by structure-activity relationship studies, aiming to modify specific parts of the molecule to understand their contribution to biological activity and potentially enhance desired properties cbcs.sedrugdesign.org. However, the specific approaches taken for this compound or its derivatives are not detailed.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs in Relation to Biological Effects

Structure-Activity Relationship (SAR) studies aim to define how variations in chemical structure correlate with changes in biological activity cbcs.sedrugdesign.org. While comprehensive SAR studies on a wide range of this compound analogs are not explicitly detailed in the search results, the reported biological activities of this compound itself provide initial insights into its SAR.

This compound has been identified as a potent inhibitor of Exchange proteins directly activated by cAMP (EPAC), demonstrating an IC50 value of 1.7 µM probechem.comdcchemicals.comcolumbia.edu. Studies have shown that it specifically inhibits cAMP-induced EPAC activation without affecting Protein Kinase A (PKA) activity probechem.comdcchemicals.com. This selective inhibition highlights a key aspect of this compound's biological activity and forms a basis for understanding which parts of its structure are crucial for EPAC binding and inhibition. The compound's reported activity against EPAC has led to its use as a pharmacological tool to elucidate the biological functions of EPAC and related signaling pathways probechem.comdcchemicals.com.

Furthermore, this compound has been recognized as a disruptor of the CREB-CRE complex mdpi.comfrontiersin.org. While its activity as a potent EPAC inhibitor is also noted in this context, the observation of CREB-CRE disruption suggests that the structure of this compound may also interact with components of the CREB signaling pathway mdpi.comfrontiersin.org.

The reported biological effects, particularly the potent and selective inhibition of EPAC, indicate that the specific chemical structure of this compound confers these activities. Further SAR studies would typically involve synthesizing analogs with targeted modifications to the naphthalene (B1677914) rings, the azo linkage, or the sulfonic acid group to determine the contribution of each moiety to EPAC inhibition and other observed biological effects. However, details of such systematic analog studies for this compound were not found in the consulted literature.

Reported Biological Activity of this compound

Biological TargetReported ActivityIC50Notes
EPACInhibitor1.7 µM probechem.comdcchemicals.comcolumbia.eduSelective over PKA probechem.comdcchemicals.com
CREB-CRE complexDisruptorNot specifiedAlso noted as a potent EPAC inhibitor mdpi.com

Biological Activities and Molecular Mechanisms of Nsc 45576

Modulation of cAMP Signaling Pathways

Cyclic AMP is a crucial second messenger involved in a wide array of physiological processes. Traditionally, many of cAMP's effects were attributed solely to PKA. However, the discovery of EPAC proteins revealed a parallel branch of cAMP signaling. NSC-45576 has been identified as a valuable pharmacological tool for dissecting the roles of EPAC in these complex signaling networks. probechem.comdcchemicals.com

Exchange Protein Directly Activated by cAMP (EPAC) Inhibition by this compound

This compound has been characterized as a potent inhibitor of EPAC proteins. probechem.comdcchemicals.comprobechem.com Its inhibitory activity has been quantified, providing a basis for understanding its effects on EPAC-mediated cellular events.

Specific Inhibition of cAMP-Induced EPAC Activation

Studies have shown that this compound specifically inhibits the activation of EPAC induced by cAMP. probechem.comdcchemicals.complos.orgnih.gov This was demonstrated in experiments measuring EPAC's guanine (B1146940) nucleotide exchange factor (GEF) activity in the presence of cAMP and this compound. plos.orgnih.govnih.gov this compound was found to inhibit EPAC2 GEF activity and EPAC1-mediated Rap1 nucleotide exchange in the presence of cAMP. plos.orgnih.govnih.gov

Research using a fluorescence-based high-throughput assay identified this compound as a compound capable of significantly decreasing the fluorescence signal associated with EPAC activity. plos.orgnih.govnih.gov The apparent IC50 value for this compound in competing with 8-NBD-cAMP binding to EPAC2 was determined to be 1.7 µM. plos.orgnih.govnih.gov This indicates its potency in interfering with cAMP binding to EPAC.

Here is a data table summarizing the inhibitory potency of this compound on EPAC:

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundEPAC2Competition with 8-NBD-cAMP Binding1.7 plos.orgnih.govnih.gov
This compoundEPAC1Rap1 Nucleotide ExchangeInhibitory at 25 µM plos.orgnih.govnih.gov
This compoundEPAC2GEF ActivityInhibitory at 25 µM plos.orgnih.govnih.gov
Specificity Profile Against Protein Kinase A (PKA) Activity

A crucial aspect of this compound's characterization is its specificity. Studies have consistently shown that this compound does not significantly affect the activity of Protein Kinase A (PKA), the other major intracellular receptor for cAMP. probechem.comdcchemicals.complos.orgnih.govnih.govresearchgate.netmdpi.com Counter-screening assays measuring type I and type II PKA holoenzyme activities in the presence of this compound demonstrated that it does not block cAMP-mediated PKA activation. plos.orgnih.govnih.gov This selectivity makes this compound a valuable tool for distinguishing between EPAC-mediated and PKA-mediated effects of cAMP signaling. probechem.comdcchemicals.com

Data from counter-screening assays highlights this specificity:

CompoundTargetcAMP ConcentrationEffect on ActivityReference
This compoundType I PKA0.1 mMNo significant alteration plos.orgnih.gov
This compoundType II PKA0.1 mMNo significant alteration plos.orgnih.gov
Impact on Rap1 Nucleotide Exchange

EPAC proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. nih.gov This means that EPAC catalyzes the exchange of GDP for GTP on Rap proteins, leading to their activation. nih.gov Research has shown that this compound inhibits EPAC-mediated Rap1 nucleotide exchange. plos.orgnih.govnih.gov This inhibition of Rap1 activation is a downstream consequence of this compound's ability to block cAMP-induced EPAC activation. plos.orgnih.govnih.gov

Exploration of Physiological Roles of EPAC Modulated by this compound in Preclinical Contexts

Given its specificity as an EPAC inhibitor, this compound serves as a pharmacological probe to explore the diverse physiological roles of EPAC in various preclinical contexts. probechem.comdcchemicals.com Accumulating evidence suggests that EPAC signaling contributes significantly to numerous biological processes. nih.gov These include, but are not limited to, cardiac function, insulin (B600854) secretion, neuronal function, vascular function, inflammation, renal function, and airway function. nih.gov While the search results highlight the general involvement of EPAC in these areas, specific detailed preclinical studies utilizing this compound to delineate EPAC's precise roles in each of these contexts were not extensively detailed, though its use as a tool compound for such investigations is implied by its characterization as a specific EPAC inhibitor. probechem.comdcchemicals.com For instance, EPAC signaling has been implicated in regulating inflammatory mediators in leukocytes and influencing leukocyte adhesion and migration as a proinflammatory mediator. nih.gov In the nervous system, EPAC proteins contribute to development and function, with studies using EPAC knockout mice providing in vivo evidence for their role in regulating neurological functions like spatial learning and social interactions. nih.gov EPAC may also represent a pharmacological target for obesity, as activation of the cAMP-EPAC pathway in the hypothalamus has been shown to induce indices of leptin resistance. nih.gov this compound's ability to selectively inhibit EPAC makes it a valuable compound for further research into these and other physiological processes where EPAC plays a role. probechem.comdcchemicals.com

Regulation of Gene Expression and Transcriptional Activity

Beyond its direct effects on EPAC-mediated Rap signaling, this compound has also been implicated in influencing gene expression and transcriptional activity through other mechanisms. This compound has been recognized as a disruptor of the CREB-CRE interaction. researchgate.netmdpi.comnih.govnih.govfrontiersin.org CREB (cAMP response element-binding protein) is a transcription factor that plays a significant role in regulating gene expression, often downstream of cAMP signaling pathways, including those involving PKA and potentially EPAC. mdpi.comnih.govfrontiersin.orgnih.govpharmaceutical-journal.com However, some sources suggest that this compound's specificity in inhibiting the CREB-CRE interaction may be limited compared to its potent EPAC inhibition. researchgate.netnih.govnih.gov

Additionally, this compound has been identified as an inhibitor of CA150 (also known as CCAR1), a protein involved in transcriptional regulation and chromatin remodeling. scbt.com CA150 acts as a transcriptional coactivator by associating with RNA polymerase II and modulating gene expression through interactions with various components of the transcriptional machinery, including histone acetyltransferases and histone deacetylases. scbt.com this compound is proposed to disrupt the formation of the CA150-RNA polymerase II complex by targeting the WW domains of CA150, which are crucial for this interaction, thereby leading to reduced transcriptional activity. scbt.com

This compound has also been identified in screens for inhibitors that disrupt the formation of the PhoP-DNA complex in Salmonella enterica, a mechanism important for bacterial virulence gene regulation. nih.gov This suggests a potential for this compound or its derivatives to influence gene expression in bacterial systems by interfering with transcription factor-DNA interactions. nih.gov

Enzymatic Inhibition and Associated Biological Impact

Beyond its effects on CREB and cAMP signaling, this compound has also been identified as an inhibitor of specific enzymes, contributing to its biological profile.

This compound has been shown to inhibit the activity of members of the XendoU endoribonuclease family, including the human homologue PP11. XendoU is an endoribonuclease involved in the biosynthesis of certain small nucleolar RNAs and is considered the cellular counterpart of a nidovirus replicative endoribonuclease (NendoU). nih.gov Research indicates that this compound inhibits the processing activity of PP11. nih.gov this compound is one of four molecules that demonstrated inhibitory activity against human PP11. nih.gov At a concentration of 200 µM, this compound nearly completely abolished the endoribonucleolytic activity of XendoU. nih.gov Mobility shift assays have further demonstrated that compounds like this compound impair the catalytic activity of PP11. nih.gov Docking studies suggest that this compound binds within the active site region of PP11. nih.gov While effective as an inhibitor, this compound was characterized as a weakly active compound in relation to certain hydrophobic interactions involved in binding to XendoU/PP11. nih.gov

TargetConcentration (µM)Effect on Endoribonucleolytic Activity
XendoU200Almost completely abolished
Human PP11Not specifiedInhibited processing activity

This compound has also been found to inhibit the activity of Human Low Molecular Weight Protein Tyrosine Phosphatase Isoform B (LMW-PTPB). In studies involving the National Cancer Institute (NCI) Diversity Set I, this compound exhibited an IC50 value of 3.9 µM at pH 5 against LMW-PTP isoform B. csbsju.edu Structural comparisons have shown that this compound shares similarities with other inhibitors of LMW-PTPB, particularly in the constrained double-bonded nitrogen and the oxygenated fused ring system present in the active site. csbsju.edu A notable structural difference lies in the interaction with the protein: this compound utilizes a sulfonate group, whereas another similar inhibitor (compound 156563) uses a carboxylic acid. csbsju.edu LMW-PTP has been identified as a relevant target for therapeutic intervention, as its overexpression is associated with metastatic transformation and invasivity in various human cancers. csbsju.edu

TargetIC50 (µM)pH
Human LMW-PTPB3.95

Broader Cellular and Molecular Responses to this compound Exposure

Beyond its direct effects on PhoP-DNA binding, exposure to this compound can induce broader cellular and molecular responses in bacteria. These responses can be investigated through various high-throughput techniques, such as transcriptomics and proteomics.

Analysis of Global Transcriptomic Changes Induced by this compound (e.g., Gene Expression Profiling)

Transcriptomic analysis, which involves studying the complete set of RNA transcripts produced by an organism, can reveal global changes in gene expression in response to a compound like this compound. By comparing the transcriptome of bacteria exposed to this compound with that of untreated bacteria, researchers can identify genes that are upregulated or downregulated. mdpi.comnih.govfrontiersin.org.

Given that this compound disrupts the function of the PhoP response regulator, it would be expected to affect the expression of genes within the PhoP regulon – the set of genes directly or indirectly controlled by PhoP. nih.govplos.org. Transcriptomic profiling could therefore provide a comprehensive view of the downstream effects of this compound-mediated PhoP inhibition, highlighting affected pathways related to virulence, stress response, or metabolism in S. enterica. nih.govplos.org. While specific transcriptomic data for this compound's effect on S. enterica is not detailed in the provided search results, such studies are a standard approach to understand the global impact of compounds targeting transcriptional regulators.

Proteomic Analysis of Protein Abundance and Post-Translational Modifications

Proteomic analysis involves the large-scale study of proteins, including their abundance, modifications, and interactions. nih.govnih.govresearchgate.net. Changes in the proteome of bacteria exposed to this compound can provide insights into the cellular processes affected by the compound at the protein level. nih.govnih.govresearchgate.net.

Since response regulators like PhoP often undergo phosphorylation to become active, proteomic studies could potentially investigate whether this compound influences the phosphorylation status or abundance of PhoP or other proteins in the PhoQ/PhoP pathway. Furthermore, changes in the abundance of proteins involved in various cellular functions, such as metabolism, transport, or stress response, could be indicative of the broader cellular adjustments made by the bacteria in the presence of this compound. nih.govnih.govresearchgate.net. While direct proteomic data specifically on this compound treatment of S. enterica is not provided, proteomic analysis is a valuable tool for complementing transcriptomic data and gaining a more complete picture of the cellular response. researchgate.net.

Investigation of Intracellular Signaling Network Cross-Talk Mediated by this compound

Bacterial cells possess complex intracellular signaling networks where different pathways can interact and influence each other, a phenomenon known as cross-talk. nih.govdoi.orgfrontiersin.orgnih.gov. Two-component systems, while often described as linear pathways, can also engage in cross-talk with other signaling systems. caister.comnih.govdoi.org.

Mechanistic Pharmacology of Nsc 45576 in Preclinical Models

Preclinical Pharmacokinetic (PK) Characterization of NSC-45576

Comprehensive preclinical pharmacokinetic characterization of this compound in in vivo animal models, which would typically cover absorption, distribution, metabolism, and excretion (ADME), is reported as not yet having been extensively performed nih.govmdpi.comresearchgate.net. Therefore, detailed data tables and research findings for the specific subsections below are not available in the searched literature.

Absorption and Distribution Studies in In Vivo Models

Specific studies detailing the absorption rate and extent of this compound following administration in animal models, as well as its subsequent distribution throughout the body, are not described in the available information. Typical preclinical absorption studies would assess parameters like bioavailability following different routes of administration, while distribution studies would investigate how the compound is partitioned into various tissues and fluids msdvetmanual.comprepladder.combiomedpharmajournal.orgyoutube.comyoutube.com.

Metabolism and Excretion Pathways and Metabolite Identification in Preclinical Species

Information regarding the metabolic fate of this compound in preclinical species, including the enzymes involved and the identification of specific metabolites, is not available in the search results. Similarly, detailed data on the primary routes and rates of excretion of this compound and its metabolites from the body in animal models are not reported msdvetmanual.comprepladder.combiomedpharmajournal.orgyoutube.comyoutube.com.

Tissue Distribution and Accumulation Profiles in Preclinical Systems

Specific data on the tissue distribution and potential accumulation profiles of this compound in various organs and tissues of preclinical animal models are not presented in the retrieved literature. Such studies are crucial for understanding potential sites of action and off-target effects msdvetmanual.comprepladder.combiomedpharmajournal.orgyoutube.comnih.govscience.govucsb.edu.

Preclinical Pharmacodynamic (PD) Assessment of this compound

While in vivo preclinical pharmacodynamic studies assessing the effects of this compound in animal models are reported as limited nih.govmdpi.comresearchgate.net, in vitro studies have provided insights into its potential molecular targets.

This compound has been identified as a compound capable of disrupting the binding of CREB (cAMP response element-binding protein) to CRE (cAMP response element) DNA nih.govmdpi.comresearchgate.netscispace.comfrontiersin.org. Additionally, it has been characterized as a potent inhibitor of Exchange Proteins directly Activated by cAMP (EPAC), specifically inhibiting EPAC1 and EPAC2 activity with reported IC50 values of 1.7 µM for EPAC2 and also affecting EPAC1-mediated Rap1 nucleotide exchange, without significantly affecting PKA activity nih.govresearchgate.netnih.govprobechem.com.

Target Engagement and Occupancy Studies in Animal Models

Specific studies directly measuring the engagement and occupancy of this compound with its identified targets, such as CREB or EPAC, in the tissues of living animal models are not described in the available literature rsc.orgnih.gov. Such studies are essential to confirm that the compound reaches its target in sufficient concentrations to exert a biological effect in vivo.

Mechanistic Dose-Response Relationships in Preclinical Efficacy Models

The mechanistic understanding of this compound's activity is primarily centered on its potent inhibition of EPAC proteins. In vitro studies have established this compound as a potent EPAC inhibitor, demonstrating an half-maximal inhibitory concentration (IC50) of 1.7 µM probechem.com. This indicates that a concentration of 1.7 µM is sufficient to inhibit 50% of EPAC activity in a controlled in vitro setting. The compound has been shown to inhibit cAMP-induced EPAC activation without affecting the activity of Protein Kinase A (PKA), highlighting a degree of specificity within the cAMP signaling pathway probechem.com.

Table 1 summarizes key in vitro mechanistic dose-response data for this compound.

TargetAssay TypeResponse MetricIC50 (µM)Reference
EPACInhibition of cAMP-induced activationInhibition1.7 probechem.com

Preclinical Drug-Drug Interaction Studies Focusing on Mechanistic Understanding

Formal preclinical drug-drug interaction studies designed to assess pharmacokinetic or broad pharmacodynamic interactions of this compound with other drugs are not widely reported in the available literature. However, the mechanistic studies employing this compound as a tool to understand the biological pathways involved in the responses to other drugs in preclinical models can be viewed through the lens of investigating mechanistic interactions.

These mechanistic investigations, utilizing this compound to dissect signaling pathways, are valuable for predicting potential mechanistic interactions that could occur if this compound or other EPAC inhibitors were used concurrently with drugs affecting pathways where EPAC plays a role. Although comprehensive data on how this compound might influence the pharmacokinetics or metabolism of other drugs (e.g., via cytochrome P450 enzymes or transporters) are not available in the surveyed literature, the existing studies underscore its utility in understanding the mechanistic basis of combined pharmacological effects in preclinical models.

Table 2 summarizes a preclinical study demonstrating mechanistic interaction involving this compound.

Preclinical ModelCo-administered Compound(s)This compound ConcentrationObserved Mechanistic InteractionReference
Guinea pig tracheal ringsA68930 (Dopamine D1-like receptor agonist), Isoproterenol (β-adrenoceptor agonist)250 µMAlteration of agonist-induced relaxation dose-response curves, indicating EPAC pathway involvement. columbia.edu

Preclinical Therapeutic and Research Applications of Nsc 45576

NSC-45576 as a Chemical Probe for Fundamental Biological Discovery

Chemical probes are small molecules used to perturb biological systems and understand protein function, elucidate molecular mechanisms, and influence signal transduction pathways. leibniz-fmp.denih.gov They can also validate hypotheses from genetic studies. leibniz-fmp.de this compound has been identified as a chemical probe, primarily recognized for its inhibitory activity against Exchange proteins directly activated by cAMP (EPAC). probechem.complos.org Specifically, it has been shown to inhibit cAMP-induced EPAC activation with an IC50 of 1.7 µM. probechem.complos.org Importantly, studies indicate that this compound is an EPAC-specific inhibitor, as it does not significantly alter cAMP-induced PKA activity at concentrations of 25 µM. plos.org This selectivity makes this compound a valuable tool for dissecting the specific roles of EPAC in various biological processes and understanding disease mechanisms related to EPAC/cAMP signaling. probechem.com

Beyond its role as an EPAC inhibitor, this compound has also been recognized as a disruptor of CREB-CRE interaction. nih.govnih.gov While initially identified as a submicromolar to low micromolar inhibitor of this interaction, its specificity in this regard and its cellular activity required further determination. nih.gov The use of activity-based protein profiling (ABPP) technology, which utilizes broad-spectrum chemical probes, is a common approach to evaluate the activity and small-molecule interactions of many proteins in parallel in native biological systems. cravattlab.com Such technologies are crucial for accelerating the discovery of protein functions and small molecules targeting these proteins directly in native biological settings. cravattlab.com this compound, as a chemical probe, contributes to this broader effort in chemical proteomics aimed at characterizing protein functions in physiology and disease. cravattlab.com

Investigational Role in Specific Preclinical Disease Models

Preclinical research is a critical step in translational medicine, bridging laboratory discoveries with potential clinical applications. medicilon.com It involves evaluating drug candidates in in vitro and in vivo models to understand their pharmacodynamics and potential efficacy in disease contexts. medicilon.comxenoss.io this compound has been investigated in several preclinical disease models, demonstrating potential in various therapeutic areas.

Exploration of Antineoplastic Activity in Preclinical Cancer Models (e.g., AML, general cancer cell lines)

Preclinical studies have explored the potential of this compound in cancer models, particularly in the context of acute myeloid leukemia (AML) and general cancer cell lines. CREB (cyclic-AMP response element-binding protein) has been identified as a proto-oncogene involved in the maintenance and progression of various tumor types. nih.govnih.gov Overexpression and over-activation of CREB have been observed in cancer tissues, including acute leukemia, suggesting CREB as a potential target for cancer therapy. nih.gov

This compound has been identified as a small-molecule inhibitor of CREB, alongside other compounds like Ro 31-122, NSC 12155, naphthol AS-E phosphate, naphthol AS-E, and XX-650-23. pharmaceutical-journal.com NSC 12155 and NSC 45576 have shown high specificity in inhibiting the CREB:CRE-DNA complex. nih.gov However, despite being recognized as a CREB-CRE disruptor, this compound's primary reported activity is as a potent EPAC inhibitor. nih.gov

While CREB inhibitors, including this compound, have been identified, their clinical utility in cancer therapy faces challenges, such as determining the mechanisms of their anti-cancer activity and selectivity, their specificity in inhibiting CREB-mediated gene transcription, identifying appropriate patient populations, and understanding how they should be used in combination therapies. nih.gov Due to factors such as commercial unavailability and difficulty in preparation, this compound had not been extensively tested in preclinical cancer studies according to one source. nih.gov However, the rationale for targeting CREB in AML and other cancers remains an active area of preclinical investigation. nih.govpharmaceutical-journal.combiolinerx.com

Anti-Inflammatory and Immunomodulatory Effects in Preclinical Models

This compound's activity as an EPAC inhibitor suggests potential roles in modulating inflammatory and immune responses, as EPAC is involved in various signaling pathways that regulate these processes. probechem.complos.org Preclinical studies investigating anti-inflammatory and immunomodulatory agents often utilize in vivo and in vitro models to evaluate their effects on immune responses and inflammatory mediators. nih.govfrontiersin.orgnih.govfrontiersin.org

Research on other compounds has demonstrated anti-inflammatory and immunomodulatory effects through various mechanisms, including the reduction of inflammatory cytokines like TNF-α and IL-6, inhibition of NF-κB activation, and modulation of immune cell proliferation. nih.govfrontiersin.orgfrontiersin.orgmdpi.com Given that EPAC signaling can influence these pathways, this compound's inhibition of EPAC could potentially lead to similar effects. For instance, studies on other agents have shown the suppression of both humoral and cell-mediated immunity in vivo, inhibition of B and T cell proliferation, and decreased concentrations of TNF-α, IL-6, and NO in treated macrophage cultures, along with lowered NF-κB expression. nih.gov While direct experimental data for this compound's anti-inflammatory and immunomodulatory effects are not detailed in the provided snippets, its known mechanism of action as an EPAC inhibitor provides a biological basis for exploring these potential applications in preclinical models.

Synergistic and Additive Effects of this compound in Preclinical Combination Strategies

Preclinical research often investigates the potential for synergistic or additive effects when compounds are used in combination. aacr.orgresearchgate.netjpccr.eu Combination therapies can offer improved treatment outcomes, potentially through independent drug action, synergy, or additivity. aacr.orgresearchgate.net Synergy is defined as an effect exerted by a drug mixture that significantly exceeds the sum of effects produced by individual drugs, while additivity is observed when the combined effect equals the sum of individual effects. jpccr.eu Isobolographic analysis is a preferred method for assessing pharmacodynamic interactions between drugs administered together in preclinical studies. jpccr.eu

Methodological Approaches in Nsc 45576 Research

High-Throughput Screening (HTS) Methodologies for NSC-45576 Identification and Analog Discovery

High-throughput screening (HTS) has been a foundational approach in the initial identification and subsequent exploration of chemical analogs of this compound. HTS allows for the rapid testing of large and diverse chemical libraries to identify compounds that exhibit a desired biological activity. These screens are typically automated and utilize miniaturized assay formats to efficiently assess thousands of compounds.

In the context of this compound, HTS would be employed to screen extensive compound libraries for molecules that modulate a specific biological target or pathway of interest. The primary goal is to identify initial "hits" that can then be further investigated and optimized. Subsequent rounds of screening can be performed on focused libraries of analogs of the initial hits, including derivatives of this compound, to explore structure-activity relationships (SAR) and identify compounds with improved potency and selectivity.

In Vitro Assay Development and Optimization for this compound Activity Assessment

Following the identification of this compound as a compound of interest, a suite of optimized in vitro assays is crucial for detailed characterization of its biological activity. These assays are performed in a controlled laboratory environment, outside of a living organism, and are designed to measure specific biochemical or cellular processes.

Fluorescence-Based Assays: These assays are widely used due to their high sensitivity and adaptability. researchgate.netnih.gov For this compound, a fluorescence-based assay might be developed to measure its effect on enzyme activity, where the enzymatic reaction produces a fluorescent product. Changes in fluorescence intensity would then be directly proportional to the activity of the enzyme, allowing for the quantification of inhibition or activation by this compound.

Cleavage Assays: If this compound is being investigated as an inhibitor of a protease, a cleavage assay would be a primary tool. In this type of assay, a substrate, often labeled with a reporter molecule, is incubated with the protease in the presence and absence of this compound. The extent of substrate cleavage, which can be measured by various detection methods, indicates the inhibitory potential of the compound.

Electrophoretic Mobility-Shift Assays (EMSA): EMSA is a technique used to study the binding of proteins to nucleic acids (DNA or RNA). If this compound is hypothesized to interfere with the formation of a protein-nucleic acid complex, EMSA can be employed. researchgate.net In this assay, a labeled nucleic acid probe is incubated with its target protein and this compound. The mixture is then separated by gel electrophoresis. A "shift" in the mobility of the labeled probe indicates the formation of a protein-nucleic acid complex, and the ability of this compound to disrupt this shift would demonstrate its inhibitory activity.

Computational Modeling and In Silico Approaches

Computational methods are invaluable tools in modern drug discovery and are applied to understand the molecular interactions of compounds like this compound, predict their activity, and guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, a QSAR model would be developed by first calculating a set of molecular descriptors (physicochemical properties, topological indices, etc.) for each compound. These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested analogs. QSAR models are instrumental in prioritizing the synthesis of new compounds and in understanding which structural features are most important for activity.

Application of Molecular Dynamics Simulations to this compound Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. In the context of this compound, MD simulations can be used to study the stability of the compound when bound to its target protein. These simulations can reveal conformational changes in both the compound and the protein upon binding, the role of solvent molecules in the interaction, and can provide a more accurate estimation of binding free energies. This level of detail is crucial for a comprehensive understanding of the molecular recognition process.

Advanced Analytical Techniques for this compound Characterization in Biological Systems

To understand the fate and action of this compound in a more complex biological environment, advanced analytical techniques are employed. These methods are essential for detecting and quantifying the compound and its metabolites in biological matrices such as cells, tissues, or biofluids.

A variety of techniques can be utilized for this purpose, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These methods allow for the separation of this compound from other components in a biological sample and its sensitive and specific detection and quantification. Other techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide detailed structural information about the compound and its interaction with its target. The choice of analytical technique depends on the specific research question, the nature of the biological matrix, and the required sensitivity and specificity.

Challenges and Future Research Directions for Nsc 45576

Addressing Synthetic and Commercial Availability Challenges of NSC-45576 for Broader Research Application

A significant challenge limiting the broader application of this compound in preclinical studies is its commercial unavailability and the difficulty in its preparation researchgate.netnih.govmdpi.com. This restricted access has, for instance, prevented its testing in preclinical cancer studies researchgate.netnih.govmdpi.com. Addressing these synthetic and commercial availability challenges is crucial to enable more widespread research and validation of its effects across various biological systems and disease models. Improving synthetic routes or establishing reliable commercial sources would significantly accelerate research involving this compound.

Elucidation of Additional or Unanticipated Molecular Targets and Interacting Pathways for this compound

While this compound has been characterized as an inhibitor of CREB-CRE interaction and a potent EPAC inhibitor, without affecting PKA activity, the potential for additional or unanticipated molecular targets and interacting pathways remains an important area of investigation nih.govplos.orgplos.orgresearchgate.netfrontiersin.orgdcchemicals.comresearchgate.netnih.gov. Some studies highlight that compounds, including those identified through high-throughput screening like this compound, may exhibit polypharmacology, potentially leading to off-target effects nih.govresearchgate.net. Furthermore, the clinical effectiveness of some drugs is sometimes linked to off-target rather than their putative targets mdpi.com. Comprehensive studies are needed to fully map all molecular interactions of this compound to gain a complete understanding of its biological effects and potential mechanisms of action beyond its known targets. This includes exploring its impact on other b-ZIP proteins, given its identification as a disruptor of CREB b-ZIP binding to DNA nih.gov.

Development of More Potent and Selective this compound Analogs for Specific Preclinical Research Objectives

This compound has been identified as a submicromolar to low micromolar inhibitor of CREB-CRE interaction, but its specificity in this regard has been questioned nih.govscispace.com. Similarly, while identified as a potent EPAC inhibitor, the development of more specific pharmacological probes for EPAC remains a major challenge plos.orgplos.orgdcchemicals.comnih.gov. The development of more potent and selective analogs of this compound is a critical future research direction researchgate.netnih.gov. Structure-activity relationship (SAR) studies, like those conducted for other inhibitor series, are essential to design and synthesize analogs with improved affinity for specific targets and reduced off-target interactions researchgate.netresearchgate.net. Such efforts would yield refined tool compounds better suited for dissecting the precise roles of its targets in various biological contexts and for specific preclinical research objectives.

Comprehensive Exploration of Off-Target Effects for Enhanced Mechanistic Understanding in Preclinical Systems

The potential for off-target effects with compounds like this compound necessitates comprehensive exploration to enhance mechanistic understanding in preclinical systems nih.govnih.govfrontlinegenomics.com. Polypharmacology, where a compound interacts with multiple targets, can complicate the interpretation of experimental results nih.govresearchgate.net. Understanding the full spectrum of this compound's interactions, including those with unintended targets, is vital for accurately attributing observed biological effects to specific molecular mechanisms. This involves employing various experimental approaches to identify and characterize off-target activities, which will improve the reliability of research findings obtained using this compound as a tool compound.

Integration of Multi-Omics Data (e.g., transcriptomics, proteomics, metabolomics) for a Holistic Understanding of this compound Biological Action

To gain a holistic understanding of this compound's biological action, the integration of multi-omics data is a promising future direction. While not specifically detailed for this compound in the provided results, integrating data from transcriptomics (gene expression), proteomics (protein abundance and modification), and metabolomics (small molecule profiles) can provide a comprehensive view of how the compound perturbs cellular systems frontlinegenomics.commdpi.comamazon.comqiagenbioinformatics.comnih.gov. Analyzing changes across these different molecular layers can reveal interconnected pathways and networks affected by this compound treatment, offering deeper insights into its mechanisms of action and downstream effects. This approach can help to move beyond identifying direct targets to understanding the broader cellular response.

Potential for this compound as a Starting Point for Novel Preclinical Therapeutic Lead Generation

Given its identified inhibitory activities against biological targets involved in various cellular processes, this compound holds potential as a starting point for the generation of novel preclinical therapeutic leads nih.govplos.orgplos.orgresearchgate.netfrontiersin.orgdcchemicals.comresearchgate.netnih.gov. Although this compound itself has faced limitations regarding preclinical testing due to availability challenges researchgate.netnih.govmdpi.com, the knowledge gained from studying its interactions and the development of more potent and selective analogs (as discussed in Section 7.3) can inform the design of compounds with improved pharmacological properties. These optimized derivatives could then be evaluated for their therapeutic potential in relevant disease models, representing a pathway from a research tool to potential preclinical candidates.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of NSC-45576 that must be characterized to validate its suitability for biological studies?

  • Methodological Answer : Prioritize characterization using nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Solubility profiles (aqueous vs. organic solvents) and stability under varying pH/temperature conditions should also be documented to ensure reproducibility in biological assays .

Q. How can researchers establish baseline cytotoxicity thresholds for this compound in in vitro models?

  • Methodological Answer : Conduct dose-response assays (e.g., IC₅₀ determination) across multiple cell lines using standardized protocols (e.g., MTT or CellTiter-Glo). Include positive controls (e.g., cisplatin) and account for cell line-specific metabolic activity variations. Triplicate experiments with statistical validation (e.g., ANOVA) are critical to minimize variability .

Q. What criteria should guide the selection of appropriate in vivo models for studying this compound's pharmacokinetics?

  • Methodological Answer : Prioritize models with metabolic pathways relevant to humans (e.g., murine CYP450 isoforms). Use LC-MS/MS for plasma concentration-time profiling, and assess bioavailability, half-life, and tissue distribution. Justify species selection based on translational goals and ethical compliance .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound across different cancer subtypes be resolved methodologically?

  • Methodological Answer :

  • Step 1 : Perform meta-analysis of existing datasets to identify confounding variables (e.g., oxygen tension in cell culture, batch-to-batch compound variability).
  • Step 2 : Replicate experiments under harmonized conditions, including isogenic cell lines to isolate genetic factors.
  • Step 3 : Apply multivariate regression to assess the relative contribution of variables (e.g., tumor microenvironment factors, drug efflux pump expression) .

Q. What experimental designs are optimal for elucidating this compound's off-target effects while maintaining hypothesis specificity?

  • Methodological Answer :

  • Proteome-wide profiling : Use affinity pulldown coupled with quantitative MS to identify binding partners.
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions.
  • Controls : Include inactive analogs of this compound to distinguish target-specific effects from artifacts .

Q. How should researchers integrate multi-omics data to map this compound's mechanism of action?

  • Methodological Answer :

  • Transcriptomics : RNA-seq with pathway enrichment analysis (e.g., GSEA) to identify dysregulated signaling networks.
  • Metabolomics : LC-MS-based untargeted metabolomics to trace metabolic flux changes.
  • Data Integration : Use systems biology tools (e.g., Cytoscape) to overlay omics datasets and prioritize hub nodes for validation .

Data Management & Reproducibility

Q. What frameworks ensure robust documentation of this compound's experimental parameters for reproducibility?

  • Methodological Answer : Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata : Record batch numbers, solvent history, and instrument calibration logs.
  • Data Repositories : Deposit raw spectra, dose-response curves, and omics data in public repositories (e.g., Zenodo, GEO).
  • Electronic Lab Notebooks (ELNs) : Use version-controlled platforms (e.g., LabArchives) to track protocol iterations .

Tables for Methodological Reference

Table 1 : Essential Characterization Techniques for this compound

Property Technique Acceptance Criteria Reference
PurityHPLC≥95% peak area
Molecular WeightHigh-Resolution MS±0.001 Da of theoretical
SolubilityDynamic Light ScatteringNo precipitation in buffer (24h)

Table 2 : Key Components of Experimental Design for In Vivo Studies

Component Considerations Validation Method
Dose OptimizationMTD (Maximum Tolerated Dose) determinationBody weight monitoring, CBC
PharmacokineticsAUC (Area Under Curve) calculationLC-MS/MS with non-compartmental analysis
ToxicityHistopathology of liver/kidneyH&E staining, serum biomarkers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.